molecular formula C21H27N3O B6579581 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049444-38-3

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B6579581
CAS No.: 1049444-38-3
M. Wt: 337.5 g/mol
InChI Key: XMYVAUJERNVFKT-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

The synthesis of 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the piperazine intermediate: This step involves the reaction of 3-methylphenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 4-phenylpiperazine.

    Acylation: The intermediate is then acylated using acetic anhydride to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: This compound is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: It may be used in the development of new pharmaceuticals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, which can modulate various physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide include:

    2-(4-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-(3-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide: This compound features a methoxy group instead of a methyl group on the phenyl ring.

    2-(3-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide: This compound has a chlorine atom on the phenyl ring, which can alter its chemical and biological properties.

Biological Activity

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a complex organic compound notable for its structural features, including a three-dimensional arrangement of aromatic rings and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly concerning central nervous system (CNS) activities.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₉H₂₅N₃O
  • Molecular Weight : 337.5 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Methyl-substituted phenyl ring

While specific mechanisms of action for this compound have not been fully elucidated, its structural components suggest potential interactions with various neurotransmitter systems. The piperazine moiety is known to interact with multiple receptors, which may influence mood and cognitive functions, making it a candidate for treating anxiety and depression.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to:

  • Neurotransmitter Modulation : Potential effects on serotonin and dopamine systems.
  • Anticonvulsant Properties : Similar compounds have shown efficacy in seizure models, indicating possible therapeutic applications in epilepsy.
  • Antidepressant Effects : The piperazine structure is commonly associated with antidepressant activity, suggesting that this compound may also possess such properties.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamideContains methoxy groupsEnhanced solubility and receptor affinity
N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamideChlorine substituent on phenyl ringPotentially different pharmacodynamics
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamideDimethylamino group additionVariations in biological activity due to amine presence

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

  • Neuropharmacological Studies : A study examining piperazine derivatives demonstrated their ability to modulate serotonin receptors, which are crucial in managing depression and anxiety disorders. This suggests that this compound may exhibit similar effects.
  • Anticonvulsant Activity : Research on structurally related compounds has indicated anticonvulsant properties through modulation of GABAergic pathways. Given the structural similarities, it is plausible that this compound may also exhibit such activity.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to various CNS receptors, indicating its potential to influence neurotransmitter activity and modulate physiological responses related to mood and cognition.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-18-6-5-7-19(16-18)17-21(25)22-10-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYVAUJERNVFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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